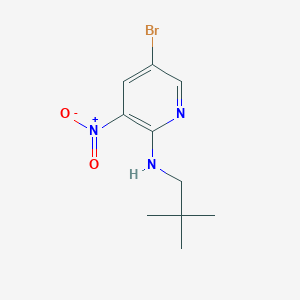

5-Bromo-N-neopentyl-3-nitropyridin-2-amine

Beschreibung

5-Bromo-N-neopentyl-3-nitropyridin-2-amine is a pyridine derivative characterized by a bromine atom at position 5, a nitro group at position 3, and a neopentyl (2,2-dimethylpropyl) substituent on the amine at position 2. This compound belongs to a class of halogenated nitropyridines, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties.

Eigenschaften

IUPAC Name |

5-bromo-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O2/c1-10(2,3)6-13-9-8(14(15)16)4-7(11)5-12-9/h4-5H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTNVXRTEOSMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration of 2-amino-5-bromopyridine

- Method: According to a patent (CN106187867A), 2-amino-5-bromopyridine is nitrated using peracetic acid in acetic acid solvent under controlled temperature conditions (below 30 °C) to afford 2-nitro-5-bromopyridine with good yield and minimized safety hazards.

- Procedure Details:

- Raw material 2-amino-5-bromopyridine is dissolved in acetic acid.

- Peracetic acid is slowly added under stirring.

- After reaction completion, acetic acid is removed by decompression distillation.

- The reaction mixture is cooled, diluted with water, and basified to precipitate the product.

- Yield: Approximately 58.8% after recrystallization.

- Scale: Successfully demonstrated on a 1000 L reactor scale, indicating industrial viability.

- Notes: Temperature control and slow addition of peracetic acid are critical for safety and yield optimization.

Bromination of 5-nitropyridin-2-ylamine

- Method: A bromination route is described where 5-nitropyridin-2-ylamine is reacted with bromine in acetic acid at low temperature (~10-20 °C).

- Procedure Details:

- Bromine is added dropwise to a cooled solution of 5-nitropyridin-2-ylamine in acetic acid.

- After stirring, the mixture is basified with sodium bicarbonate to pH 8-9.

- The product is extracted with ethyl acetate, washed, dried, and concentrated.

- Yield: Approximately 32%.

- Characterization: The product is confirmed by 1H-NMR and other standard techniques.

N-Alkylation to Form 5-Bromo-N-neopentyl-3-nitropyridin-2-amine

While direct literature on the N-neopentylation of 5-bromo-3-nitropyridin-2-amine is limited in the retrieved sources, the general approach to introduce the neopentyl group on the amino nitrogen involves:

- Starting Material: 5-bromo-3-nitropyridin-2-amine (prepared as above)

- Alkylation Reagents: Neopentyl halides (e.g., neopentyl bromide or chloride)

- Reaction Conditions: Typically performed under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Mechanism: Nucleophilic substitution on the neopentyl halide by the amino group.

- Purification: Standard extraction, washing, and recrystallization.

This step is critical to obtain the final compound this compound with high purity.

Summary Table of Preparation Methods

Critical Analysis and Research Findings

- Safety and Scalability: The nitration method using peracetic acid in acetic acid offers a safer and scalable alternative to traditional nitration methods involving mixed acids, which are harsh and pose safety risks.

- Yield Optimization: The nitration step shows a significantly higher yield (58.8%) compared to bromination (32%), indicating that nitration is the more challenging step to optimize.

- Reaction Conditions: Temperature control is crucial, especially during bromination and nitration, to prevent side reactions such as over-bromination or nitroso compound formation.

- Purification: Recrystallization and pH adjustment are essential for obtaining high purity intermediates suitable for subsequent N-alkylation.

- N-Alkylation: Although detailed experimental data for neopentylation is sparse, the reaction is expected to follow standard nucleophilic substitution protocols, with attention to steric hindrance due to the neopentyl group.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Thiols, amines, alkoxides, solvents like ethanol or methanol, and base catalysts.

Major Products Formed

Reduction: 5-Amino-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine.

Substitution: Various substituted pyridinamines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has potential applications in drug development due to its ability to interact with biological targets.

- Pharmaceutical Intermediate : It is being explored as a precursor for synthesizing novel pharmaceuticals, particularly those targeting infectious diseases.

- Enzyme Inhibition Studies : The compound's structural similarity to biologically active molecules allows it to be used in enzyme inhibition studies. For instance, it has been investigated for its effects on specific enzymes involved in metabolic pathways, which could lead to the development of new therapeutic agents.

Biological Research

The biological activity of 5-Bromo-N-neopentyl-3-nitropyridin-2-amine has been documented in various studies:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against pathogens like Mycobacterium tuberculosis.

- Mechanism of Action : The nitro group can participate in redox reactions, while the bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity and leading to various biological effects.

Industrial Applications

In industrial settings, this compound is utilized for:

- Synthesis of Agrochemicals : Its unique chemical properties make it suitable for developing agrochemicals that enhance crop protection and yield.

- Specialty Chemicals : It serves as a building block for synthesizing more complex organic molecules used in various industrial applications.

Case Study 1: Antitubercular Activity

A study focused on synthesizing derivatives of this compound showed promising results against Mycobacterium tuberculosis. Compounds derived from this base structure exhibited IC₅₀ values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects against the bacterium.

Case Study 2: Enzyme Interaction Studies

Research investigating the interaction between this compound and cytochrome P450 enzymes revealed that it could inhibit specific enzyme activities crucial for drug metabolism. This property highlights its potential role in pharmacological research and drug design.

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development and synthesis of pharmaceutical intermediates | Potential as a lead compound against tuberculosis |

| Biological Research | Studies on enzyme inhibition and antimicrobial activity | Significant activity against Mycobacterium tuberculosis |

| Industrial Chemistry | Production of agrochemicals and specialty chemicals | Serves as a building block for complex organic molecules |

Wirkmechanismus

The mechanism of action of 5-Bromo-N-neopentyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Steric Effects : The neopentyl group in the target compound imposes greater steric hindrance compared to methyl, ethyl, or hydrogen substituents, which may reduce nucleophilic substitution rates but enhance thermal stability .

- Electronic Effects: Electron-withdrawing nitro groups at position 3 stabilize the pyridine ring, directing further electrophilic substitutions to specific positions.

- Regioisomerism : Compounds like 3-Bromo-5-nitropyridin-2-amine (CAS 15862-36-9) demonstrate how bromine and nitro group positions influence electronic distribution and intermolecular interactions .

Physical and Chemical Properties

Melting Points and Solubility:

- 2-Bromo-5-nitropyridine (CAS 4487-59-6): Melting point = 137–141°C; soluble in polar aprotic solvents (e.g., acetonitrile) .

- 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine: No explicit data, but aromatic substituents likely reduce solubility in aqueous media compared to alkylated analogs .

- Neopentyl Derivative : Expected to exhibit higher melting points and lower solubility in polar solvents due to steric bulk, though empirical data is lacking .

Reactivity:

- Nucleophilic Substitution : Bromine at position 5 in the target compound is activated for displacement by strong nucleophiles (e.g., amines, thiols). Steric hindrance from neopentyl may slow reactions compared to methyl or hydrogen analogs .

- Nitration/Sulfonation: Analogous compounds (e.g., 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine) are synthesized via nitration using HNO₃/H₂SO₄, suggesting similar pathways for the target compound .

Biologische Aktivität

5-Bromo-N-neopentyl-3-nitropyridin-2-amine is a compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential pharmacological applications. This article delves into the biological activity of this compound, detailing its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom at the 5-position and a nitro group at the 3-position, along with a neopentyl group attached to the nitrogen atom. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₂H₁₄BrN₃O₂ | 308.16 | Nitro (–NO₂), Bromo (–Br), Amino (–NH) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can participate in redox reactions, while the bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors. These interactions can modulate the activity of target molecules, leading to various biological effects such as:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may affect metabolic pathways.

- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind to specific receptors, potentially altering cell signaling pathways.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development. It serves as a building block for synthesizing more complex organic molecules that may exhibit therapeutic properties. Notably:

- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-Tubercular Potential : Some derivatives of this compound have shown significant inhibitory effects against Mycobacterium tuberculosis, with IC₅₀ values ranging from 1.35 to 2.18 μM, indicating strong potential as lead compounds for tuberculosis treatment.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Enzyme Inhibition Studies : A study demonstrated that derivatives of this compound could inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

- Cell Signaling Modulation : Research showed that compounds similar to this compound could influence gene expression and cellular metabolism by modulating receptor activity, highlighting their role in cancer research.

- Synthesis of Novel Derivatives : Ongoing research is focused on synthesizing new derivatives based on this compound, aiming to enhance its biological activity and specificity towards targeted diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.